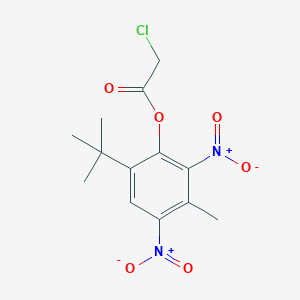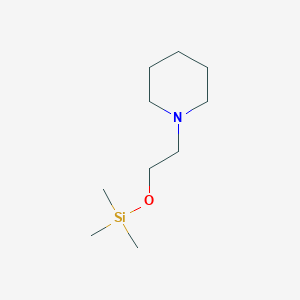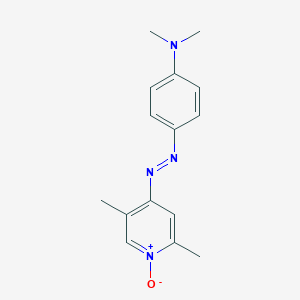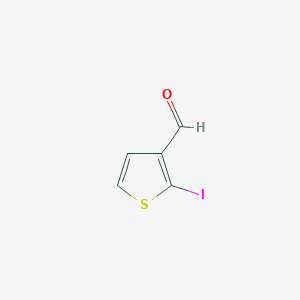
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate is an organic compound that has been widely used in scientific research. It is a derivative of phenol and has been extensively studied due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate has been used in various scientific research applications. One of the most common uses of this compound is in the development of new drugs. It has been shown to have potential as an antitumor agent, and has also been studied for its antibacterial and antifungal properties. In addition, it has been used in the development of new materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. This leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, and to inhibit the growth of bacterial and fungal cells. In vivo studies have shown that it can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate in lab experiments is its ability to selectively target certain cells or organisms. This makes it a valuable tool for studying the mechanisms of action of certain drugs or for developing new drugs. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate. One area of interest is the development of new drugs based on this compound. Another area of research is the development of new materials, such as polymers and liquid crystals. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
In conclusion, Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate is an organic compound that has been extensively studied for its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
Synthesemethoden
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate can be synthesized through a multi-step process. The first step involves the nitration of 2,4-dinitrotoluene to produce 2,4-dinitro-3-methylphenol. This is followed by the alkylation of the phenol with tert-butyl chloride to produce 6-tert-butyl-2,4-dinitro-3-methylphenol. Finally, the chloroacetylation of the phenol is performed to produce the desired compound.
Eigenschaften
CAS-Nummer |
17317-16-7 |
|---|---|
Produktname |
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate |
Molekularformel |
C13H15ClN2O6 |
Molekulargewicht |
330.72 g/mol |
IUPAC-Name |
(6-tert-butyl-3-methyl-2,4-dinitrophenyl) 2-chloroacetate |
InChI |
InChI=1S/C13H15ClN2O6/c1-7-9(15(18)19)5-8(13(2,3)4)12(11(7)16(20)21)22-10(17)6-14/h5H,6H2,1-4H3 |
InChI-Schlüssel |
JRKZLGWGNZPRNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)CCl)C(C)(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)CCl)C(C)(C)C)[N+](=O)[O-] |
Andere CAS-Nummern |
17317-16-7 |
Synonyme |
2,4-Dinitro-6-tert-butyl-3-methylphenyl=chloroacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)





![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)



![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
